molecular formula C20H18ClN3O3S B3019694 ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate CAS No. 250713-84-9

ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate

Cat. No. B3019694
CAS RN: 250713-84-9
M. Wt: 415.89
InChI Key: CIHQABSNYUVABR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various reagents and conditions. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized using 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods. Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The papers describe the reactivity of the synthesized compounds with various reagents to form new derivatives. For example, ethyl iminothiazolopyridine-4-carboxylate was obtained by treating ethyl 2-(benzo[d]thazol-2-yl)acetate with 2-(ethoxymethylene)-malononitrile . These reactions are typically carried out at room temperature and involve the use of solvents like ethanol and methanol in the presence of triethylamine (TEA).

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are deduced from their structural analysis. For instance, the compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exists as the enamine tautomer in the solid state and forms bifurcated hydrogen bonds, which can influence its physical properties . The anti-juvenile hormone agent ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate shows biological activity by inducing precocious metamorphosis in larvae, which is a physical manifestation of its chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research has explored various methods for synthesizing compounds similar to Ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate. For instance, studies have reported on the synthesis of ethyl 2-(2′-phenylimidazo[1,2-a]pyridin-3′-yl)acetate and related compounds, highlighting the complexity and variety in synthetic routes for these types of chemicals (Schmitt, Bourguignon, Barlin, & Davies, 1997).

  • Characterization of Compounds : The characterization of similar compounds, such as the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, provides insights into the structural and chemical properties of these molecules, which is crucial for understanding their potential applications (Mohamed, 2021).

Potential Biological Activities

  • Interaction with Receptors : Studies on similar chemical structures have investigated their ability to interact with biological receptors. For example, research has shown that certain imidazo[1,2-a]pyridines can bind to central and mitochondrial benzodiazepine receptors, suggesting potential applications in neuroscience and pharmacology (Schmitt, Bourguignon, Barlin, & Davies, 1997).

  • Antimicrobial Properties : Compounds with structural similarities have been evaluated for their antimicrobial properties. For instance, research on new quinazolines, which share structural features with Ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate, has demonstrated antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

  • Catalytic Applications : Research has also explored the use of similar compounds in catalysis. For example, the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y demonstrated its potential as a reusable catalyst for oxidation reactions (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

ethyl 2-[2-[(E)-[(3-chlorophenyl)methoxyamino]methylideneamino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-26-19(25)17-9-4-3-8-16(17)18-12-28-20(24-18)22-13-23-27-11-14-6-5-7-15(21)10-14/h3-10,12-13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHQABSNYUVABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N=CNOCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)/N=C/NOCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate

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